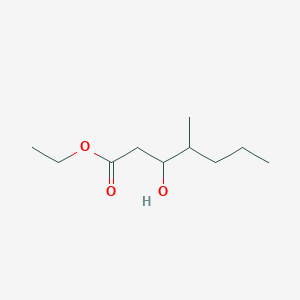
Ethyl 3-hydroxy-4-methylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-4-methylheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that includes a hydroxyl group, a methyl group, and an ethyl ester group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-methylheptanoate can be synthesized through several methods. One common approach is the esterification of 3-hydroxy-4-methylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-methylheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used to introduce new functional groups.
Major Products Formed
Oxidation: 3-oxo-4-methylheptanoic acid or 3-oxo-4-methylheptanoate.
Reduction: 3-hydroxy-4-methylheptanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-hydroxy-4-methylheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-methylheptanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect enzyme activity and cellular processes.
Comparison with Similar Compounds
Ethyl 3-hydroxy-4-methylheptanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl propionate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the hydroxyl and methyl groups, which confer distinct chemical and physical properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
These compounds differ in their molecular structure and reactivity, making this compound a unique and valuable compound for various applications.
Properties
CAS No. |
61097-24-3 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-methylheptanoate |
InChI |
InChI=1S/C10H20O3/c1-4-6-8(3)9(11)7-10(12)13-5-2/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
BVEWSQQHQZRLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















